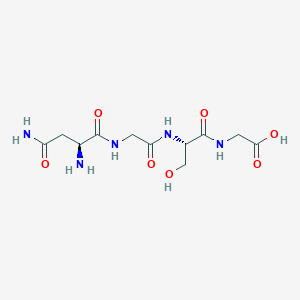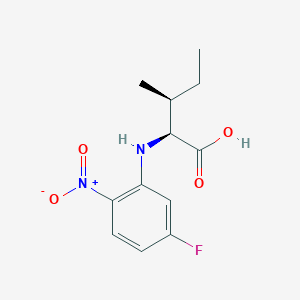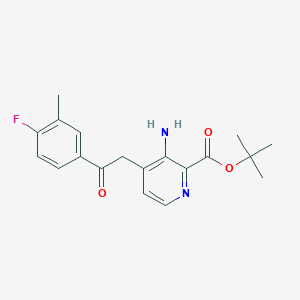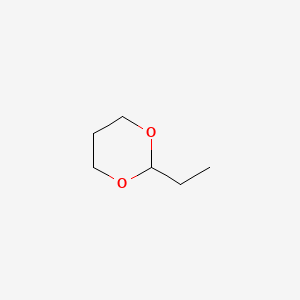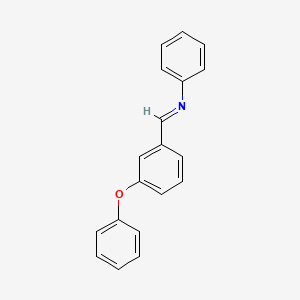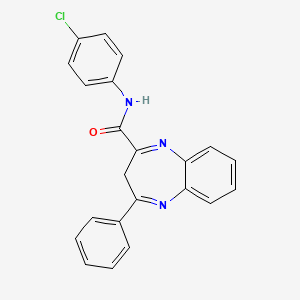
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chlorophenyl and a phenyl group attached to the benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- typically involves the condensation of appropriate amines with benzodiazepine precursors. One common method includes the reaction of 4-chloroaniline with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are often employed to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of halogen or nitro groups.
Aplicaciones Científicas De Investigación
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorophenyl and phenyl groups can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles.
Propiedades
Número CAS |
385383-28-8 |
|---|---|
Fórmula molecular |
C22H16ClN3O |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-phenyl-3H-1,5-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-16-10-12-17(13-11-16)24-22(27)21-14-20(15-6-2-1-3-7-15)25-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,24,27) |
Clave InChI |
HFGGDKHXBJPSRD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2N=C1C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


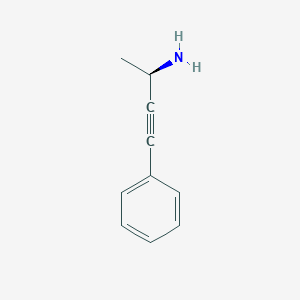
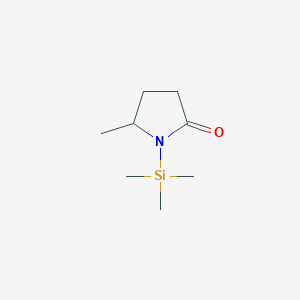
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
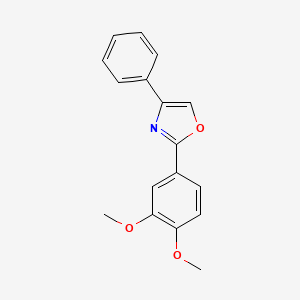

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
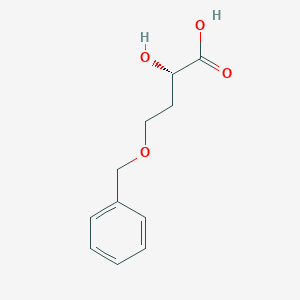

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
